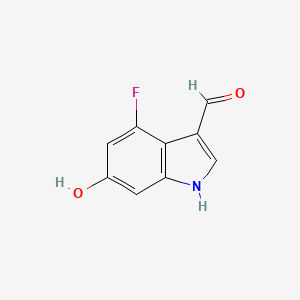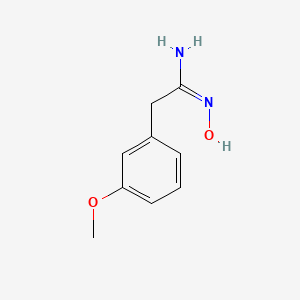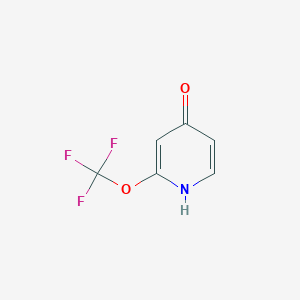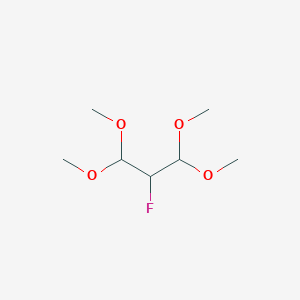
4-Chloro-3-methylcinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methylcinnoline is a heterocyclic aromatic compound with the molecular formula C₉H₇ClN₂ It is a derivative of cinnoline, characterized by the presence of a chlorine atom at the fourth position and a methyl group at the third position on the cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylcinnoline typically involves a multi-step reaction starting from 2-aminopropiophenone. The process includes:
Diazotization: The amino group of 2-aminopropiophenone is diazotized using aqueous hydrochloric acid and sodium nitrite.
Cyclization and Chlorination: The diazonium salt is then treated with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to form the cinnoline ring and introduce the chlorine atom at the fourth position.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methylcinnoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-amino-3-methylcinnoline or 4-thio-3-methylcinnoline are formed.
Oxidation Products: N-oxides of this compound.
Reduction Products: Dihydro derivatives of this compound.
Scientific Research Applications
4-Chloro-3-methylcinnoline has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of inflammatory and autoimmune diseases.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylcinnoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the bromodomain of CREB-binding protein (CBP) and E1A-associated protein (EP300), thereby blocking the transcription of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). This inhibition occurs through the mimicry of acetylated lysine, which is essential for the binding of these proteins to chromatin .
Comparison with Similar Compounds
- 4-Chloro-3-methoxycinnoline
- 4-Chloro-3-iodocinnoline
- 4-Chloro-3-nitrocinnoline
Comparison: 4-Chloro-3-methylcinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and reactivity in substitution reactions. Additionally, its ability to inhibit specific bromodomains makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-chloro-3-methylcinnoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-9(10)7-4-2-3-5-8(7)12-11-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJNCAWQWPBTQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrido[1,2-a]benzimidazol-2-amine](/img/structure/B11910128.png)

![6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B11910145.png)





![Benzo[b][1,7]naphthyridine](/img/structure/B11910182.png)



![6-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B11910206.png)
